molecular formula C14H10O2 B1271248 2-(2-Propynyloxy)-1-naphthaldehyde CAS No. 58758-48-8

2-(2-Propynyloxy)-1-naphthaldehyde

Cat. No.: B1271248
CAS No.: 58758-48-8
M. Wt: 210.23 g/mol
InChI Key: PBBARMTULNYTSF-UHFFFAOYSA-N
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Description

2-(2-Propynyloxy)-1-naphthaldehyde is an organic compound with the molecular formula C13H10O2. It is characterized by the presence of a naphthalene ring substituted with an aldehyde group and a propynyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propynyloxy)-1-naphthaldehyde typically involves the reaction of 2-naphthol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the naphthol attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the propynyloxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynyloxy)-1-naphthaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The propynyloxy group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-(2-Propynyloxy)-1-naphthoic acid.

    Reduction: 2-(2-Propynyloxy)-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Propynyloxy)-1-naphthaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Propynyloxy)-1-naphthaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which is a key reaction in many biological processes. The propynyloxy group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. In enzyme inhibition studies, the compound can act as a mechanism-based inactivator of cytochrome P450 enzymes by forming a covalent bond with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Propynyloxy)-1-naphthaldehyde is unique due to the presence of both an aldehyde group and a propynyloxy group on a naphthalene ring. This combination of functional groups and the aromatic system provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

2-prop-2-ynoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBARMTULNYTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366457
Record name 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58758-48-8
Record name 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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